

QuEChERS Method for the Multi-Residue Analysis of Pesticides, Including Phosphamidon

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Compound of Interest

Compound Name: *Phosphamidon*

Cat. No.: *B1677709*

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Application Note and Protocol

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and highly effective sample preparation technique for the analysis of pesticide residues in a wide variety of food matrices.[1][2] Developed by Anastassiades et al. in 2003, this approach has become a globally recognized standard, simplifying and accelerating the extraction and cleanup of a broad spectrum of pesticides, including polar and pH-sensitive compounds like the organophosphate insecticide, **Phosphamidon**. [1] The QuEChERS procedure involves an initial extraction with acetonitrile followed by a partitioning step using a salt mixture and a subsequent cleanup of the extract via dispersive solid-phase extraction (dSPE).[3][4] This application note provides a detailed protocol and quantitative data for the analysis of **Phosphamidon** and other pesticides in various matrices using the QuEChERS method.

Quantitative Data Summary

The QuEChERS method has been validated for the analysis of **Phosphamidon** in various matrices, demonstrating good recovery and sensitivity. The following tables summarize the quantitative data from different studies.

Table 1: Recovery of **Phosphamidon** in Various Food Matrices

Matrix	Spiking Level (µg/kg)	Recovery (%)	%RSD	Analytical Method	Reference
Grape	100	104	1	LC-MS/MS	[3]
Rice	100	94	6	LC-MS/MS	[3]
Tea	100	96	5	LC-MS/MS	[3]
Stomach Contents	Not Specified	80-99	<10	GC-FPD	[5]
Stomach Contents	Not Specified	83-90	<10	GC-NPD	[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for **Phosphamidon**

Matrix	LOD (mg/kg)	LOQ (µg/kg)	Analytical Method	Reference
Stomach Contents	0.27 - 0.41	Not Specified	GC-FPD/NPD	[5]
Grape, Rice, Tea	Not Specified	10	LC-MS/MS	[3]

Experimental Protocols

This section details the general steps for the QuEChERS method, adaptable for various food matrices. The two most common standardized versions are the AOAC Official Method 2007.01 and the European Standard EN 15662.[2][6] The primary difference lies in the buffering salts used during the extraction and partitioning step.

Sample Preparation and Homogenization

- For samples with high water content (e.g., fruits, vegetables), chop and homogenize a representative portion of the sample. For dry samples (e.g., cereals, tea), it may be necessary to add a defined amount of water before homogenization to ensure efficient extraction.[7]

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

Extraction and Partitioning

This step aims to extract the pesticides from the sample matrix into an organic solvent (acetonitrile) and then separate the solvent from the aqueous phase.

a) AOAC Official Method 2007.01 (Buffered with Acetate)[\[2\]](#)[\[8\]](#)

- Add 15 mL of 1% acetic acid in acetonitrile to the 15 g sample in the 50 mL centrifuge tube.
- Add an appropriate internal standard.
- Shake vigorously for 1 minute.
- Add 6 g of anhydrous magnesium sulfate (MgSO_4) and 1.5 g of anhydrous sodium acetate (NaOAc).
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at $\geq 1,500$ rcf for 1 minute.

b) European Standard EN 15662 (Buffered with Citrate)[\[6\]](#)[\[9\]](#)

- Add 10 mL of acetonitrile to the 10 g sample in the 50 mL centrifuge tube.
- Add an appropriate internal standard.
- Shake vigorously for 1 minute.
- Add 4 g of anhydrous MgSO_4 , 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
- Immediately shake vigorously for 1 minute.
- Centrifuge at $\geq 1,500$ rcf for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The dSPE step is crucial for removing matrix co-extractives such as organic acids, sugars, lipids, and pigments, which can interfere with the final analysis.[4]

- Transfer an aliquot of the acetonitrile supernatant (typically 1-8 mL) to a dSPE tube containing a specific combination of sorbents.
- The choice of dSPE sorbents depends on the matrix composition:
 - General Matrices: Anhydrous MgSO_4 (to remove residual water) and Primary Secondary Amine (PSA) (to remove organic acids, sugars, and fatty acids).[2]
 - Fatty Matrices: Add C18 sorbent to remove nonpolar interferences like lipids.
 - Pigmented Matrices (e.g., spinach, tea): Add Graphitized Carbon Black (GCB) to remove pigments and sterols.[3] Note: GCB should be used with caution as it can adsorb planar pesticides.
- Shake the dSPE tube vigorously for 30 seconds to 1 minute.
- Centrifuge at a high speed (e.g., >1,500 rcf) for 1-5 minutes.
- The resulting supernatant is the final extract.

Analysis

The final extract can be directly analyzed by gas chromatography (GC) or liquid chromatography (LC), typically coupled with mass spectrometry (MS or MS/MS) for sensitive and selective detection and quantification of the target pesticides.[4] For GC analysis, a solvent exchange step may be necessary.[7]

QuEChERS Experimental Workflow



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